molecular formula C26H19ClFN3O3S B2673804 N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 892306-70-6

N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2673804
CAS No.: 892306-70-6
M. Wt: 507.96
InChI Key: WSZJRGCBFMXQQS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with two distinct benzyl groups: a 4-fluorobenzyl at position 3 and a 2-chlorobenzyl-linked acetamide at position 1.

Properties

CAS No.

892306-70-6

Molecular Formula

C26H19ClFN3O3S

Molecular Weight

507.96

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H19ClFN3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32)

InChI Key

WSZJRGCBFMXQQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with promising pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C26H19ClFN3O3S
  • Molecular Weight : 508.0 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1-yl]acetamide

Synthesis

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the chlorobenzyl and fluorobenzyl groups.
  • Acetylation to yield the final product.

The synthetic route is crucial as it influences the yield and purity of the compound, which are essential for biological testing.

Antiproliferative Activity

Research indicates that N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (μM) Assay Type
A549 (Lung Cancer)8.78 ± 3.622D Assay
NCI-H358 (Lung Cancer)6.68 ± 152D Assay
HCC827 (Lung Cancer)0.16 ± 0.113D Assay

These results suggest that the compound is particularly effective against lung cancer cells in both two-dimensional and three-dimensional culture systems .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The presence of the chlorobenzyl and fluorobenzyl groups may enhance binding affinity to enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Antitumor Efficacy : A study demonstrated that derivatives with similar structures showed enhanced antitumor activity compared to their benzimidazole analogs. The most active compounds had nitro or chloro substituents, indicating that halogenation plays a significant role in biological efficacy .
  • Antimicrobial Properties : In addition to antiproliferative effects, some derivatives exhibited antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Benzothienopyrimidine vs. Pyrimidoindole
  • Compound from : 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Core: Pyrimido[5,4-b]indole (indole fused with pyrimidine). Implications: Reduced aromatic stacking interactions but improved solubility due to the indole’s polar NH group .
Saturated vs. Unsaturated Benzothienopyrimidine
  • Compound from : N-(4-Chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Core: Hexahydrobenzothieno[2,3-d]pyrimidine (partially saturated). Implications: Higher metabolic stability due to reduced aromatic oxidation susceptibility .

Substituent Variations

Halogenated Benzyl Groups
Compound (Source) Substituent at Position 3 Substituent at Position 1/2
Target Compound 4-Fluorobenzyl 2-Chlorobenzyl-acetamide
4-Chlorophenyl 4-Chloro-2-methylphenyl-S-acetamide
4-Chlorophenyl 2,5-Dimethylphenyl-S-acetamide
  • Electron Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine’s bulkiness increases lipophilicity.
  • Activity : The target compound’s 4-fluorobenzyl may improve target binding compared to 4-chlorophenyl analogs due to stronger electronic interactions .
Acetamide vs. Sulfanyl Linkage
  • Target Compound : Acetamide linkage (O-based).
  • and : Sulfanyl (S-based) linkage.
    • Metabolic Stability : Acetamides are generally more resistant to hydrolysis than thioethers, suggesting longer half-life for the target compound .

Pharmacokinetic and Physicochemical Properties

Property Target Compound
Molecular Weight ~500 (estimated) ~450 ~480
LogP (Predicted) 3.8–4.2 3.5 4.5
Hydrogen Bond Acceptors 5 6 4
Aromatic Rings 3 4 3
  • Lipophilicity : The target compound’s LogP (3.8–4.2) balances membrane permeability and solubility, contrasting with ’s higher hydrophobicity (LogP ~4.5).
  • Bioavailability : Fewer hydrogen-bond acceptors in the target compound may enhance oral absorption compared to .

Research Findings and Implications

Stability and Metabolism

  • Oxidative Stability: The unsaturated benzothienopyrimidine core is less prone to enzymatic degradation than saturated analogs () but more reactive than pyrimidoindoles () .

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